2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol
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Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a phenylethanol moiety attached to the nitrogen atom of the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol typically involves the reaction of 2,6-dimethylmorpholine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)-1-phenylethanol can be compared with other similar compounds, such as:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound has a similar morpholine ring but lacks the phenylethanol moiety.
2-(2,6-Dimethylmorpholin-4-yl)methylphenol: This compound has a phenol group instead of the phenylethanol moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-14(16)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOPCJHJRAAACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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